2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol
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Overview
Description
2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is an organic compound that features a bromothiophene moiety attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-methylpentan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromothiophene moiety can be reduced to a thiophene derivative using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The bromine atom in the bromothiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LAH, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromothiophene and amino alcohol functionalities. These interactions may modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(((4-Bromophenyl)amino)methyl)-2-methoxyphenol
- 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Uniqueness
2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is unique due to its specific combination of a bromothiophene moiety and an amino alcohol structure. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18BrNOS |
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Molecular Weight |
292.24 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]-4-methylpentan-1-ol |
InChI |
InChI=1S/C11H18BrNOS/c1-8(2)5-9(7-14)13-6-10-3-4-11(12)15-10/h3-4,8-9,13-14H,5-7H2,1-2H3 |
InChI Key |
KLHVOALCQFSRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CC=C(S1)Br |
Origin of Product |
United States |
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